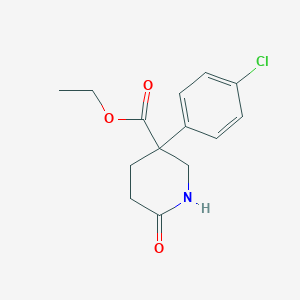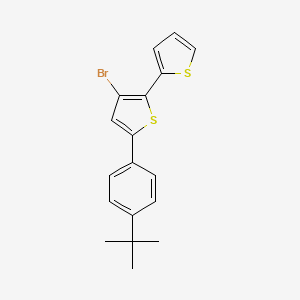
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butylphenyl group at the 5-position of the bithiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the following steps:
-
Bromination of 2,2’-bithiophene: : The initial step involves the bromination of 2,2’-bithiophene to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
-
Suzuki-Miyaura Coupling: : The brominated bithiophene is then subjected to a Suzuki-Miyaura coupling reaction with 4-(tert-butyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted bithiophene derivative.
科学研究应用
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in electronic and optoelectronic devices.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
作用机制
The mechanism of action of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene in its applications is primarily related to its electronic properties. The compound can interact with other molecules and materials through π-π interactions, charge transfer, and other electronic effects. These interactions are crucial for its performance in electronic devices and sensors.
相似化合物的比较
Similar Compounds
3-Bromo-2,2’-bithiophene: Lacks the tert-butylphenyl group, resulting in different electronic properties.
5-Phenyl-2,2’-bithiophene:
3,5-Dibromo-2,2’-bithiophene: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is unique due to the presence of both the bromine atom and the tert-butylphenyl group. This combination imparts specific electronic properties and reactivity that make it suitable for various advanced applications in organic electronics and materials science.
属性
分子式 |
C18H17BrS2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
3-bromo-5-(4-tert-butylphenyl)-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)16-11-14(19)17(21-16)15-5-4-10-20-15/h4-11H,1-3H3 |
InChI 键 |
QROVGLWFUGGDBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CS3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





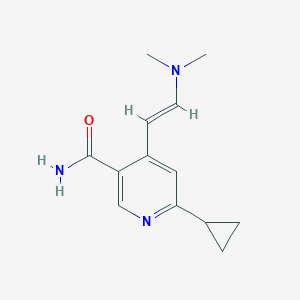

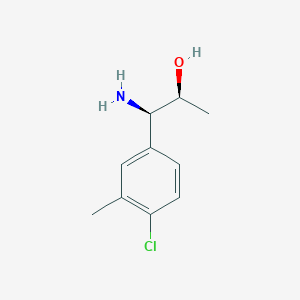
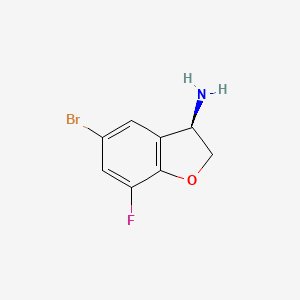
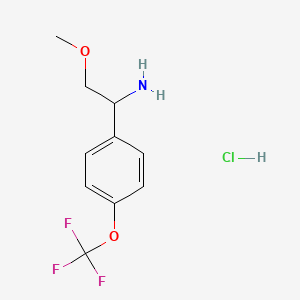
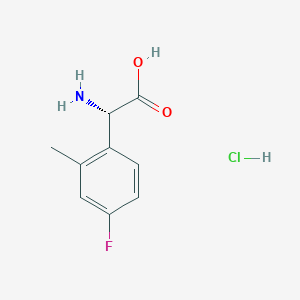
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
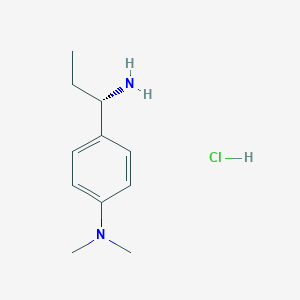
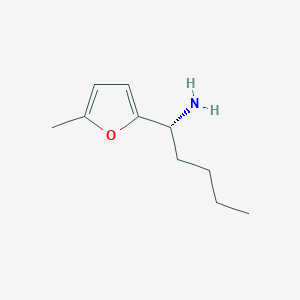
![Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13048372.png)
